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Compound of Interest

Compound Name: Piscidic acid

CAS No.: 469-65-8

Cat. No.: B1213751 Get Quote

Abstract & Scientific Context
Piscidic acid (C₁₁H₁₂O₇; MW 256.21 Da) is a bioactive phenolic acid derivative structurally

characterized as (2R,3S)-2,3-dihydroxy-2-(4-hydroxybenzyl)butanedioic acid.[1] Predominantly

isolated from Agave species (e.g., Agave tequilana, Agave americana) and Piscidia erythrina

(Jamaica Dogwood), it serves as a critical chemotaxonomic marker and possesses significant

antioxidant and anxiolytic potential.

Accurate identification of piscidic acid is challenging due to its structural similarity to fukiic acid

and other hydroxycinnamoyl tartaric acid derivatives. This protocol details a validated LC-ESI-

MS/MS workflow, emphasizing the specific fragmentation pathways in Negative Ion Mode

(ESI-) required to distinguish it from isobaric interferences.
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Property Detail

IUPAC Name
(2R,3S)-2,3-dihydroxy-2-[(4-

hydroxyphenyl)methyl]butanedioic acid

Common Name Piscidic Acid; p-Hydroxybenzyltartaric acid

CAS Number 469-65-8

Molecular Formula C₁₁H₁₂O₇

Monoisotopic Mass 256.0583 Da

Precursor Ion [M-H]⁻ m/z 255.05

Key Functional Groups
Phenolic hydroxyl, two Carboxylic acids,

Aliphatic hydroxyls (tartaric backbone)

Experimental Protocol
Sample Preparation (Plant Matrix)

Extraction Solvent: 80% Methanol or 70% Ethanol (aq).

Procedure:

Lyophilize plant tissue (e.g., Agave leaves) and grind to fine powder.

Extract 100 mg powder with 5 mL solvent via ultrasonication (30 min, <40°C).

Centrifuge (10,000 x g, 10 min) and filter supernatant (0.22 µm PTFE).

Critical Step: Dilute 1:10 with Mobile Phase A prior to injection to prevent column

saturation and ion suppression.

LC-MS/MS Acquisition Parameters
Chromatography (UHPLC):

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of acidic protons).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient: 5% B (0-1 min)

40% B (10 min)

95% B (12 min).

Flow Rate: 0.3 mL/min.

Mass Spectrometry (Source Settings):

Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

Rationale: Piscidic acid contains two carboxylic acid groups (

) and a phenol, making ESI(-) significantly more sensitive than Positive mode.

Capillary Voltage: -2.5 to -3.0 kV.

Desolvation Temp: 450°C.

Collision Energy (CE): Ramped 10–30 eV for broad fragment coverage.

Fragmentation Analysis & Mechanism
The structural elucidation of piscidic acid relies on three distinct fragmentation mechanisms:

Decarboxylation, Dehydration, and Benzylic Cleavage.

Primary Fragmentation Pathway (MS²)
The precursor ion [M-H]⁻ at m/z 255 undergoes the following collision-induced dissociations

(CID):

Decarboxylation [M-H-CO₂]⁻ (m/z 211):

Loss of 44 Da from one of the carboxylic acid groups on the tartaric backbone.
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Diagnostic Value: High. Confirms carboxylic acid functionality.

Dehydration [M-H-H₂O]⁻ (m/z 237):

Loss of 18 Da, typically involving the aliphatic hydroxyl groups of the tartaric moiety

forming an internal ether or lactone.

Combined Loss [M-H-CO₂-H₂O]⁻ (m/z 193):

Sequential loss of water and carbon dioxide. A dominant ion in higher energy spectra.

Benzylic Cleavage (Structure Specific):

m/z 149 [Tartaric Acid moiety]⁻: Cleavage of the C2-Benzyl bond retains the charge on the

tartaric acid backbone (C₄H₅O₆⁻).

m/z 107 [p-Hydroxybenzyl]⁻: Cleavage where the charge is retained on the phenolic ring

(C₇H₇O⁻). This is a "fingerprint" ion for p-substituted phenols.
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Caption: ESI(-) Fragmentation Pathway of Piscidic Acid showing neutral losses and skeletal

cleavages.

Data Interpretation & MRM Transitions
To ensure specificity in complex matrices (e.g., distinguishing from fukiic acid, m/z 271), use

the following Multiple Reaction Monitoring (MRM) transitions.

Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Mechanistic
Origin

Quantifier 255.05 193.05 20

Stable combined

loss (-CO₂, -

H₂O)

Qualifier 1 255.05 149.00 25

Tartaric acid

backbone

specificity

Qualifier 2 255.05 107.05 30
Phenolic ring

confirmation

Differentiation Note:

Piscidic Acid (m/z 255): Yields m/z 107 (monohydroxy benzyl).

Fukiic Acid (m/z 271): Yields m/z 123 (dihydroxy benzyl) and m/z 209

(decarboxylated/dehydrated).

p-Coumaric Acid (m/z 163): Although it shares the m/z 119 fragment (decarboxylated), it has

a different precursor mass.
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Caption: Optimized analytical workflow for the extraction and MS identification of Piscidic
Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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